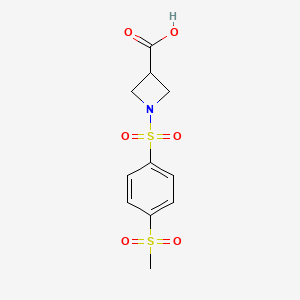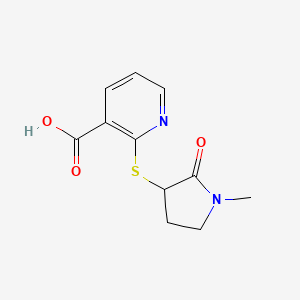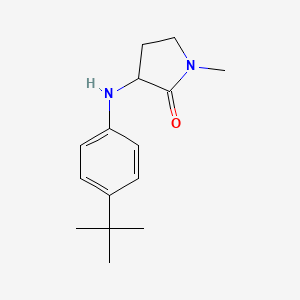
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, also known as TAP or Tapentadol, is a synthetic opioid analgesic that was first introduced to the market in 2009. It is used to treat moderate to severe pain, and its mechanism of action is similar to that of other opioid drugs. However, TAP has a unique chemical structure that offers several advantages over traditional opioids.
Mécanisme D'action
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one works by binding to mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of norepinephrine, which can enhance its analgesic effects. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is unique in that it has a dual mechanism of action, which makes it more effective at relieving pain than other opioids.
Biochemical and Physiological Effects
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has several biochemical and physiological effects, including pain relief, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has a high potential for abuse and addiction, and its long-term use can lead to tolerance and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has several advantages for lab experiments, including its potency and selectivity for mu-opioid receptors. It is also relatively easy to administer and has a predictable pharmacokinetic profile. However, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a controlled substance, which can make it difficult to obtain and use in research. It also has potential safety concerns, particularly with regard to its potential for abuse and addiction.
Orientations Futures
There are several future directions for research on 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, including the development of new formulations and delivery methods. There is also a need for more studies on the safety and efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, particularly in special populations such as children and the elderly. Additionally, there is a need for more research on the potential use of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one in treating other conditions, such as depression and anxiety.
Conclusion
In conclusion, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a synthetic opioid analgesic that has a unique chemical structure and mechanism of action. It has several advantages over traditional opioids, including its dual mechanism of action and potency. However, 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one also has potential safety concerns, particularly with regard to its potential for abuse and addiction. Further research is needed to fully understand the safety and efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one, as well as its potential use in treating other conditions.
Méthodes De Synthèse
The synthesis of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one involves several steps, including the reaction of 4-tert-butylaniline with 2-bromo-1-methylpyrrolidine, followed by reduction with sodium borohydride. The resulting product is then treated with acetic acid to yield 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one. The synthesis of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has been the subject of numerous scientific studies, including clinical trials and preclinical research. These studies have demonstrated the efficacy of 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one in treating pain, as well as its potential for abuse and addiction. 3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one has also been investigated for its potential use in treating other conditions, such as depression and anxiety.
Propriétés
IUPAC Name |
3-(4-tert-butylanilino)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)11-5-7-12(8-6-11)16-13-9-10-17(4)14(13)18/h5-8,13,16H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRWIZUGKMASIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylanilino)-1-methylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

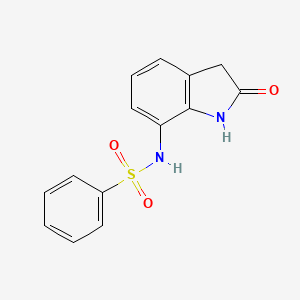
![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
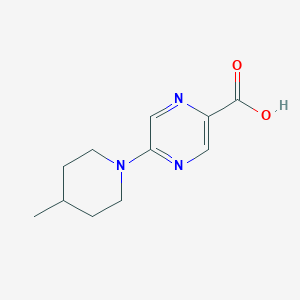
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
